

A Head-to-Head Comparison of Human MG53 ELISA Kits for Researchers

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Compound of Interest

Compound Name: MB-53

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For researchers, scientists, and professionals in drug development, the accurate quantification of Mitsugumin 53 (MG53), also known as TRIM72, is crucial for studies related to tissue repair, metabolic syndrome, and cardiovascular diseases. The enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose, and various commercial kits are available. This guide provides an objective, data-driven comparison of several commercially available Human MG53 ELISA kits to aid in selecting the most suitable option for your research needs.

Performance Characteristics of MG53 ELISA Kits

The selection of an appropriate ELISA kit depends on several key performance characteristics, including sensitivity, detection range, specificity, and precision. Below is a summary of these parameters for MG53 ELISA kits from various manufacturers.

Manufacturer	Catalog Number	Assay Type	Detection Range	Sensitivity	Sample Types	Precision (CV%)
Antibodies.com	A303005	Sandwich	0.156 - 10 ng/mL	0.094 ng/mL	Serum, plasma, tissue homogenates, other biological fluids	Not specified
MyBioSource	MBS943592	Sandwich	25 - 1600 pg/mL	< 6.25 pg/mL	Serum, plasma, tissue homogenates, cell lysates	Intra-assay: <8%, Inter-assay: <10% [1]
Cusabio	CSB-EL024511HU	Sandwich	25 - 1600 pg/mL	6.25 pg/mL	Serum, plasma, tissue homogenates, cell lysates	Intra-assay: <8%, Inter-assay: <10% [2]
Abbexa	abx255013	Sandwich	0.156 - 10 ng/mL	< 0.094 ng/mL	Serum, plasma, other biological fluids	Not specified

Biorbyt	orb550393	Sandwich	0.156 - 10 ng/mL	0.094 ng/mL	Serum, plasma, cell culture supernatan t, cell or tissue lysate, other liquid samples	Not specified
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Note: "Not specified" indicates that the information was not readily available on the product datasheets reviewed.

Experimental Protocol: A Generalized Sandwich ELISA Procedure

The majority of the reviewed MG53 ELISA kits employ the sandwich ELISA technique. The following is a generalized protocol based on the common steps outlined in the manufacturers' manuals. For precise details, always refer to the instructions provided with the specific kit.[\[1\]](#)[\[3\]](#)
[\[4\]](#)

Materials Required (Typically Included in the Kit):

- Pre-coated 96-well microplate
- Standard (Recombinant Human MG53)
- Biotin-conjugated detection antibody
- Avidin-HRP (Horseradish Peroxidase) or Streptavidin-HRP
- Wash buffer
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution

- Plate sealers

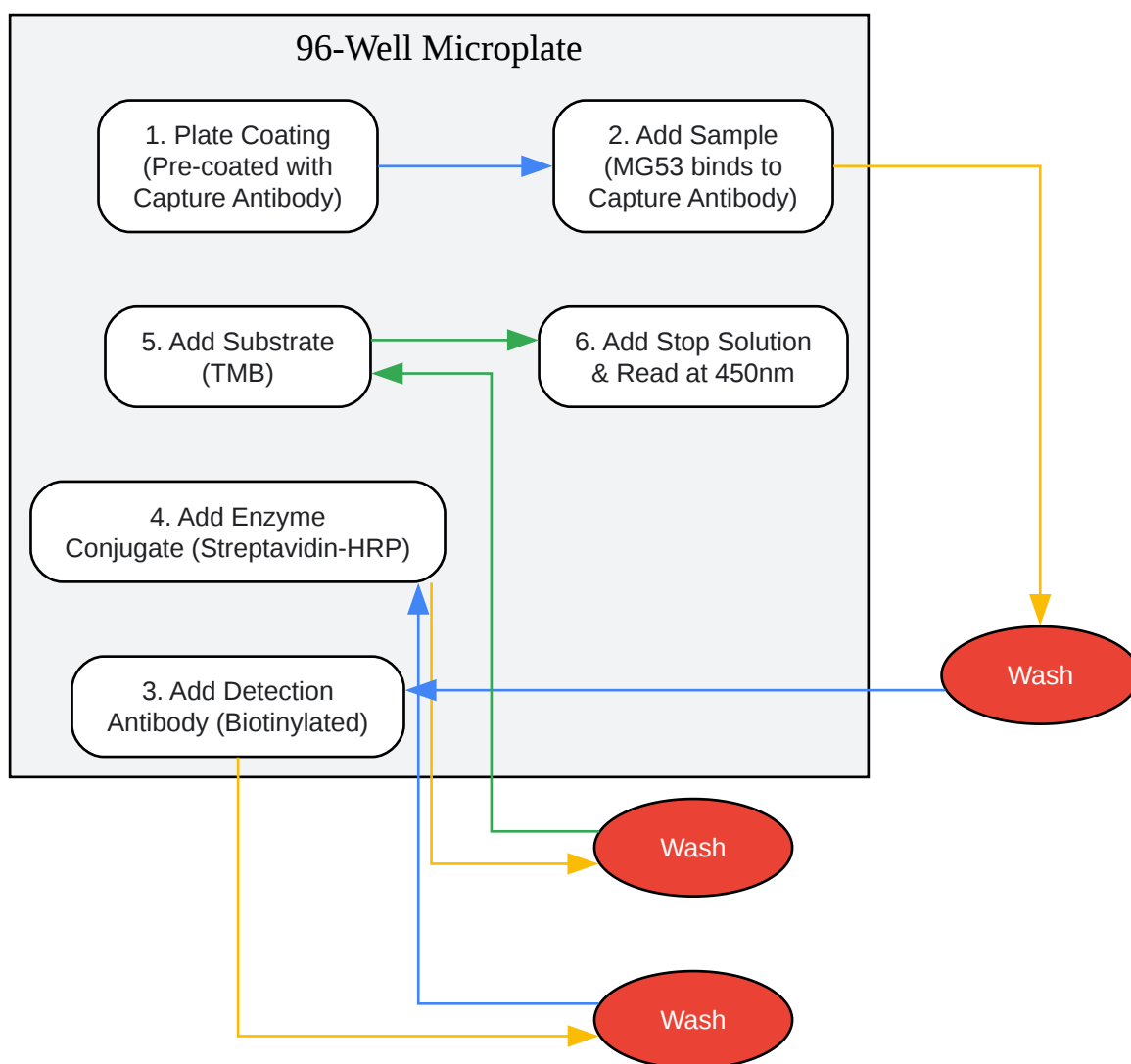
Experimental Workflow:

- **Reagent Preparation:** Bring all reagents and samples to room temperature. Reconstitute and dilute standards, detection antibody, and HRP conjugate as per the kit's instructions.
- **Sample Addition:** Add standards and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation:** Cover the plate with a sealer and incubate, typically for 90 minutes to 2 hours at 37°C. During this step, the MG53 present in the sample binds to the capture antibody coated on the wells.
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the provided wash buffer. This removes any unbound substances.
- **Detection Antibody Addition:** Add the biotin-conjugated detection antibody to each well.
- **Second Incubation:** Cover the plate and incubate for 1 hour at 37°C. The detection antibody will bind to a different epitope on the captured MG53 protein.
- **Washing:** Repeat the washing step to remove unbound detection antibody.
- **HRP Conjugate Addition:** Add the Avidin-HRP or Streptavidin-HRP solution to each well.
- **Third Incubation:** Cover the plate and incubate for 30 minutes to 1 hour at 37°C.
- **Washing:** Repeat the washing step to remove the unbound HRP conjugate.
- **Substrate Reaction:** Add the TMB substrate to each well. A blue color will develop in proportion to the amount of MG53 present. Incubate in the dark at 37°C for 15-30 minutes.
- **Stopping the Reaction:** Add the stop solution to each well. The color will change from blue to yellow.
- **Data Acquisition:** Read the optical density (OD) of each well at 450 nm using a microplate reader.

- Calculation: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of MG53 in the samples.

Visualizing the Workflow: Sandwich ELISA

The following diagram illustrates the sequential steps of a typical sandwich ELISA.



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Caption: General workflow of a sandwich ELISA experiment.

Specificity and Cross-Reactivity

For reliable results, it is imperative to use an ELISA kit with high specificity for the target protein. Manufacturers generally report on the cross-reactivity of their kits with analogous proteins.

- The MyBioSource Human TRIM72 ELISA Kit (MBS943592) datasheet states that there is no significant cross-reactivity or interference between human TRIM72 and its analogues observed.[1]
- Similarly, the Cusabio Human TRIM72 ELISA Kit (CSB-EL024511HU) reports high specificity with no significant cross-reactivity or interference.[2]

It is always recommended to review the specificity data provided in the product manual for any kit under consideration to ensure it is suitable for your specific sample matrix.

This guide provides a comparative overview of several Human MG53 ELISA kits based on publicly available data. For the most accurate and detailed information, researchers should always consult the latest product manuals and datasheets from the manufacturers.

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